![molecular formula C20H21NO3S B4764351 ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate](/img/structure/B4764351.png)
ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate is a synthetic compound that has gained significant attention from researchers due to its potential applications in various fields. This compound belongs to the indole family and has a unique molecular structure that makes it suitable for different research purposes.
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has shown potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, Ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate has been used in the development of new drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate is not fully understood. However, some studies have suggested that this compound works by inhibiting certain enzymes and signaling pathways in the body. For example, Ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. In addition, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may be useful in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate has been shown to have several biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. In addition, Ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate is its unique molecular structure, which makes it suitable for various research applications. In addition, this compound is relatively easy to synthesize and is commercially available. However, one of the limitations of Ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate. One direction is to further investigate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Another direction is to develop new drug delivery systems that can improve the solubility and bioavailability of Ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate. Finally, future research can focus on the development of new derivatives of Ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate with improved properties and potential applications.
Conclusion:
Ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate is a synthetic compound with a unique molecular structure that has gained significant attention from researchers due to its potential applications in various fields. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and has potential as a drug candidate for the treatment of various diseases. Although there are limitations to working with Ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate, there are several future directions for research on this compound that can lead to the development of new drugs and drug delivery systems.
properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(2-phenylsulfanylethyl)indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-3-24-20(23)19-14(2)21(18-10-9-15(22)13-17(18)19)11-12-25-16-7-5-4-6-8-16/h4-10,13,22H,3,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSYCGSIGKZULL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCSC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-2-methyl-1-(2-phenylsulfanylethyl)indole-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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